![molecular formula C23H17F3N4O3 B2931925 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866138-00-3](/img/structure/B2931925.png)
2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide is a useful research compound. Its molecular formula is C23H17F3N4O3 and its molecular weight is 454.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group, a trifluoromethylbenzoyl moiety, and an imidazo-pyridine core, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antitumor properties. For instance, related compounds have shown IC50 values ranging from 0.67 µM to 49.85 µM against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, hydrazone derivatives demonstrated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Cytotoxicity and Selectivity
In vitro cytotoxicity assays have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal eukaryotic cell lines such as HepG2 and MonoMac6 . This selectivity is crucial for minimizing side effects in therapeutic applications.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : By inhibiting enzymes like AChE, it may modulate neurotransmitter levels, which can affect tumor growth indirectly.
- Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression in cancer cells, contributing to their antitumor effects.
Case Studies
- Antitumor Efficacy : A study reported that a related imidazo[1,2-a]pyridine derivative exhibited an IC50 of 0.30 nM against human umbilical vein endothelial cells (HUVECs), indicating potent anti-angiogenic activity .
- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective effects of hydrazone derivatives in models of Alzheimer's disease by inhibiting AChE .
Data Summary Table
Biological Activity | IC50 Value (µM) | Cell Line/Target |
---|---|---|
Antitumor Activity | 0.67 - 49.85 | A549, HCT116 |
AChE Inhibition | 27.04 - 106.75 | Enzyme Inhibition |
Anti-Angiogenic Activity | 0.30 | HUVECs |
Selectivity Index | N/A | HepG2, MonoMac6 |
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-33-18-8-5-14(6-9-18)19-13-30-12-16(7-10-20(30)27-19)22(32)29-28-21(31)15-3-2-4-17(11-15)23(24,25)26/h2-13H,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRPAIZXOXCRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.